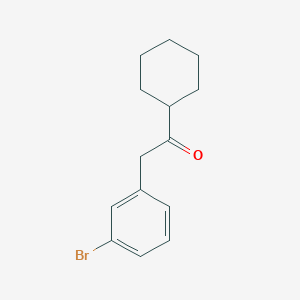![molecular formula C14H17N3O B12607945 3-Phenyl-1-[5-(propan-2-yl)-2H-1,2,3-triazol-4-yl]propan-1-one CAS No. 648895-49-2](/img/structure/B12607945.png)
3-Phenyl-1-[5-(propan-2-yl)-2H-1,2,3-triazol-4-yl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-1-[5-(propan-2-yl)-2H-1,2,3-triazol-4-yl]propan-1-one is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a phenyl group, a triazole ring, and a propanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-[5-(propan-2-yl)-2H-1,2,3-triazol-4-yl]propan-1-one can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction typically proceeds under mild conditions and can be catalyzed by copper(I) salts.
-
Step 1: Synthesis of the Alkyne Intermediate
- React phenylacetylene with propargyl bromide in the presence of a base such as potassium carbonate to form the alkyne intermediate.
- Reaction conditions: Solvent (e.g., dimethylformamide), temperature (room temperature to 60°C), reaction time (12-24 hours).
-
Step 2: Cycloaddition Reaction
- React the alkyne intermediate with an azide derivative (e.g., 2-azido-2-methylpropane) in the presence of a copper(I) catalyst.
- Reaction conditions: Solvent (e.g., ethanol or water), temperature (room temperature), reaction time (6-12 hours).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of starting materials, the cycloaddition reaction, and purification of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group or the triazole ring.
Reduction: Reduction reactions may target the carbonyl group in the propanone moiety.
Substitution: The phenyl group and triazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted triazole or phenyl derivatives.
科学的研究の応用
3-Phenyl-1-[5-(propan-2-yl)-2H-1,2,3-triazol-4-yl]propan-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The triazole ring is known for its bioactivity, and modifications to the phenyl and propanone groups can enhance its pharmacological properties.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable triazole linkages.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-Phenyl-1-[5-(propan-2-yl)-2H-1,2,3-triazol-4-yl]propan-1-one involves interactions with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, particularly those involved in microbial cell wall synthesis or cancer cell proliferation.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
DNA Intercalation: The triazole ring can intercalate into DNA, disrupting replication and transcription processes in microbial or cancer cells.
類似化合物との比較
Similar Compounds
1-Phenyl-1H-1,2,3-triazole: Lacks the propanone moiety, making it less versatile in synthetic applications.
3-Phenyl-1H-1,2,4-triazole: Contains a different triazole ring structure, leading to variations in chemical reactivity and bioactivity.
3-Phenyl-1-[4-(propan-2-yl)-2H-1,2,3-triazol-5-yl]propan-1-one: Isomeric compound with different substitution pattern on the triazole ring.
Uniqueness
3-Phenyl-1-[5-(propan-2-yl)-2H-1,2,3-triazol-4-yl]propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propanone moiety enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
648895-49-2 |
|---|---|
分子式 |
C14H17N3O |
分子量 |
243.30 g/mol |
IUPAC名 |
3-phenyl-1-(5-propan-2-yl-2H-triazol-4-yl)propan-1-one |
InChI |
InChI=1S/C14H17N3O/c1-10(2)13-14(16-17-15-13)12(18)9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,16,17) |
InChIキー |
HOJMDINFKTYTNB-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NNN=C1C(=O)CCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


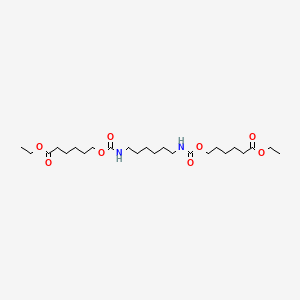

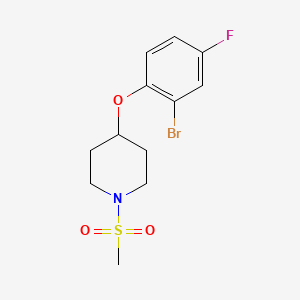
![tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-(1-methyl-1,2-dihydroimidazol-1-ium-3-carbonyl)-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate;iodide](/img/structure/B12607880.png)
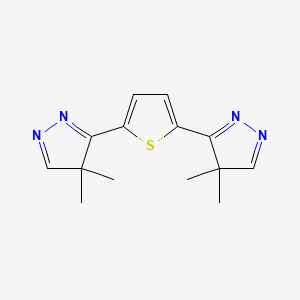
![Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]-](/img/structure/B12607888.png)
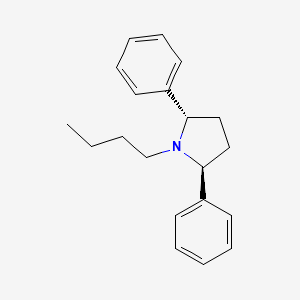
![Urea, [2-hydroxy-1-(hydroxymethyl)ethyl]-](/img/structure/B12607899.png)
![4-Ethoxy-6-(4-fluorophenyl)-2-methylpyrido[3,2-d]pyrimidine](/img/structure/B12607908.png)
![2-Hydroxy-4-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]benzonitrile](/img/structure/B12607914.png)
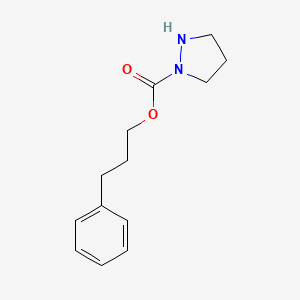
![Benzaldehyde, 2,5-dimethoxy-4-[[[4-(trifluoromethyl)phenyl]methyl]thio]-](/img/structure/B12607926.png)
![2,2'-(Propane-2,2-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene}](/img/structure/B12607931.png)
